2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O5/c1-31-16-9-7-15(8-10-16)24(29)23-22(26)21(19-6-4-5-13-28(19)23)25(30)27-18-14-17(32-2)11-12-20(18)33-3/h4-14H,26H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSBAJSGESPGTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-amino-N-(2,5-dimethoxyphenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by multiple functional groups, suggests diverse mechanisms of action that can be explored for therapeutic applications. This article delves into the biological activity of this compound, supported by relevant data tables and research findings.
- Molecular Formula: C25H23N3O5
- Molecular Weight: 445.475 g/mol
- Purity: Typically 95% .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, which can affect various metabolic pathways.
- Signal Transduction Interference: It may disrupt cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have shown that it exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Line Tested: KNS42 (paediatric glioblastoma)
- IC50 Values: Demonstrated significant cytotoxicity with an IC50 value of approximately 8.25 μM for viability and 9.85 μM for proliferation .
Comparative Analysis with Similar Compounds
To better understand the efficacy of this compound, a comparative analysis with similar indole derivatives was conducted:
| Compound Name | IC50 (μM) | Target Cell Line | Notes |
|---|---|---|---|
| This compound | 8.25 | KNS42 (paediatric GBM) | Significant cytotoxicity observed |
| N-(1-adamantyl)-1-(4-hydroxybutyl)-indole-2-carboxamide | 0.12 | CB2R Agonist | Selective activity at cannabinoid receptors |
| N-benzyl-indoleamide analogue | 8.25 | KNS42 | Similar activity profile to compound tested |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study on Antitumor Effects : A study evaluated the compound's effects on various tumor cell lines, demonstrating its ability to inhibit proliferation significantly.
- Mechanistic Insights : Research indicated that the compound might interact with specific molecular targets involved in cancer progression, although exact pathways remain to be fully elucidated .
Preparation Methods
Step 1: Pyridinium Salt Formation
Reagents :
- 4-Methoxyphenacyl bromide
- Pyridine
- Triethylamine (base)
Procedure :
- React 4-methoxyphenacyl bromide with pyridine in triethylamine to form a pyridinium salt.
- The reaction proceeds via nucleophilic substitution, generating a stabilized ylide intermediate.
Key Considerations :
Step 2: Cycloaddition with Ethyl Propiolate
Reagents :
- Ethyl propiolate (CH₂=CH-CO-OEt)
- Manganese dioxide (oxidizer)
Procedure :
- The pyridinium ylide undergoes 1,3-dipolar cycloaddition with ethyl propiolate.
- Aromatization yields 3-(4-methoxybenzoyl)indolizine-1-carbonitrile (Intermediate A).
Optimization :
- Use MnO₂ as an oxidant to stabilize intermediates and improve yields.
- Reaction time: 6–8 hours under reflux.
| Parameter | Value |
|---|---|
| Yield (Intermediate A) | 60–70% (estimated) |
| Purity | >95% (column chromatography) |
Functionalization of Indolizine Core
Hydrolysis of Nitrile to Carboxylic Acid
Reagents :
- Hydrochloric acid (HCl, 6M)
- Sodium hydroxide (NaOH, 2M)
Procedure :
- Treat Intermediate A with HCl/NaOH to hydrolyze the nitrile group to a carboxylic acid.
- Acidify the solution to precipitate 3-(4-methoxybenzoyl)indolizine-1-carboxylic acid (Intermediate B).
Conditions :
Acyl Chloride Formation
Reagents :
- Thionyl chloride (SOCl₂)
- Benzene (solvent)
Procedure :
- React Intermediate B with SOCl₂ to form 3-(4-methoxybenzoyl)indolizine-1-carbonyl chloride (Intermediate C).
- Distill excess SOCl₂ under vacuum.
Safety Note :
Carboxamide Coupling
Reagents :
- 2,5-Dimethoxyaniline
- Triethylamine (base)
- Dichloromethane (DCM, solvent)
Procedure :
- React Intermediate C with 2,5-dimethoxyaniline in DCM.
- Triethylamine neutralizes HCl, forming N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide (Intermediate D).
Yield :
Introduction of 2-Amino Group
Nitration and Reduction Strategy
Reagents :
- Nitric acid (HNO₃)/sulfuric acid (H₂SO₄)
- Iron/HCl (reducing agent)
Procedure :
- Nitration : Introduce a nitro group at position 2 of Intermediate D using mixed acid.
- Reduction : Reduce the nitro group to an amine with Fe/HCl.
Challenges :
- Regioselectivity : Indolizines lack strong directing groups; nitration may require optimizing conditions.
- Stability : Nitro intermediates are sensitive to heat/light; store at 0–4°C.
Alternative Approaches
Direct Amination via Substitution
Reagents :
- 2,5-Dimethoxyaniline
- Palladium catalyst (e.g., Pd(OAc)₂)
- Ligand (e.g., Xantphos)
Procedure :
- Perform a Buchwald-Hartwig amination on a brominated indolizine intermediate.
- This method avoids nitration but requires halogenation of the indolizine core.
Advantages :
- Higher regioselectivity compared to nitration.
- Limitation : Requires prior bromination, which may complicate synthesis.
Critical Analysis and Recommendations
Q & A
Basic Research Question
The synthesis involves multi-step organic reactions, adapted from indolizine core formation and functionalization strategies. Key steps include:
Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes under palladium/copper catalysis (inert atmosphere, 60–80°C) .
Functionalization :
- Amino Group Introduction : Nucleophilic substitution using amines (e.g., 2,5-dimethoxyaniline) with EDCI/DCC coupling agents .
- Benzoylation : Electrophilic substitution with 4-methoxybenzoyl chloride under acidic conditions (e.g., H₂SO₄) .
Purification : Recrystallization (acetic acid/water) or column chromatography (hexane:ethyl acetate gradients) .
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Indolizine Core | PdCl₂, CuI, 70°C, N₂ atmosphere | 65–75 | |
| Benzoylation | 4-Methoxybenzoyl chloride, H₂SO₄, 0°C→RT | 80–85 | |
| Purification | Silica gel chromatography (3:1 hexane:EtOAc) | 78 |
How can researchers characterize the structural purity of this compound using spectroscopic methods?
Basic Research Question
Characterization requires a combination of techniques:
- ¹H/¹³C NMR : Key peaks include:
- Indolizine aromatic protons (δ 7.2–9.5 ppm, multiplet) .
- Methoxy groups (δ 3.8–4.0 ppm, singlet) .
- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups .
- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 450–460 (exact mass depends on substituents) .
Q. Table 2: Representative NMR Data (DMSO-d₆)
| Proton/Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Indolizine C-H | 9.53 | m | |
| N-(2,5-Dimethoxyphenyl) | 6.64–7.37 | m | |
| Methoxy (-OCH₃) | 3.82 | s |
How can computational modeling be integrated to optimize the synthesis of this compound?
Advanced Research Question
Computational tools (e.g., density functional theory, DFT) can predict reaction pathways and optimize conditions:
- Reaction Pathway Screening : Quantum chemical calculations (e.g., Gaussian 16) identify low-energy intermediates and transition states, reducing trial-and-error .
- Solvent/Catalyst Selection : COSMO-RS simulations predict solvent effects on yield; catalyst efficiency assessed via activation barriers .
- Machine Learning : Train models on existing indolizine synthesis data to predict optimal molar ratios or temperatures .
Q. Example Workflow :
Simulate cyclization step with Pd/Cu catalysts to identify rate-limiting steps.
Validate predictions with small-scale experiments.
What strategies are effective in resolving contradictions in reported biological activities of structural analogs?
Advanced Research Question
Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from:
- Assay Variability : Differences in cell lines, incubation times, or solvent controls .
- Structural Nuances : Substitutions on the indolizine core (e.g., methoxy vs. methyl groups) altering target binding .
Q. Resolution Strategies :
- Dose-Response Curves : Establish IC₅₀ values across multiple assays (e.g., MIC for antimicrobials, MTT for cytotoxicity) .
- Molecular Docking : Compare binding modes of analogs to target enzymes (e.g., CYP450, kinases) using AutoDock Vina .
Q. Table 3: Biological Activity Comparison
| Analog Substituent | Activity (IC₅₀, μM) | Assay Type | Reference |
|---|---|---|---|
| 4-Methoxybenzoyl | 12.3 ± 1.2 | Anticancer (HeLa) | |
| 4-Chlorobenzoyl | Inactive | Antimicrobial |
What considerations are critical when scaling up the synthesis for preclinical studies?
Advanced Research Question
Key factors include:
- Reactor Design : Transition from batch to flow chemistry for exothermic steps (e.g., benzoylation) to improve safety/yield .
- Purification Scaling : Replace column chromatography with continuous crystallization or membrane filtration .
- Process Analytical Technology (PAT) : In-line FT-IR/NIR monitoring ensures real-time quality control .
Q. Table 4: Scale-Up Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low Yield in Cyclization | Optimize catalyst loading (5→3 mol% Pd) | |
| Impurity Formation | Gradient elution in HPLC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
